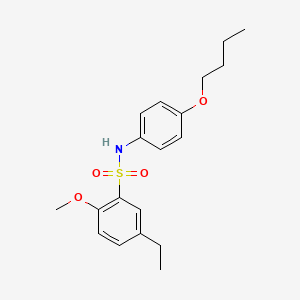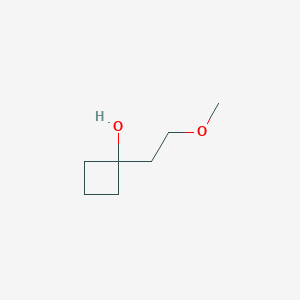
D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale SPPS with automated peptide synthesizers. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions
D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The lysinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Breakdown into individual amino acids.
Substitution: Formation of substituted peptide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of peptide-based materials.
Mecanismo De Acción
The mechanism by which D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in modulating the compound’s activity by interacting with these targets.
Comparación Con Compuestos Similares
Similar Compounds
D-Valyl-L-phenylalanyl-L-lysinamide: Lacks the nitrophenyl group, resulting in different chemical properties.
L-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide: Contains L-valine instead of D-valine, affecting its biological activity.
Uniqueness
D-Valyl-L-phenylalanyl-N-(4-nitrophenyl)-L-lysinamide dihydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O5.2ClH/c1-17(2)23(28)26(35)31-22(16-18-8-4-3-5-9-18)25(34)30-21(10-6-7-15-27)24(33)29-19-11-13-20(14-12-19)32(36)37;;/h3-5,8-9,11-14,17,21-23H,6-7,10,15-16,27-28H2,1-2H3,(H,29,33)(H,30,34)(H,31,35);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWLAGPKSITFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
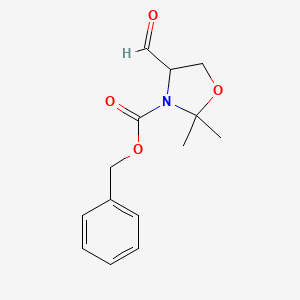
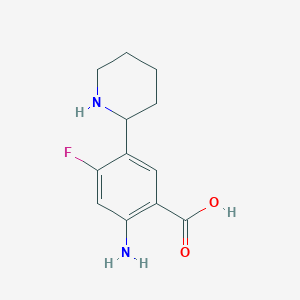
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B15123198.png)

![3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)
![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
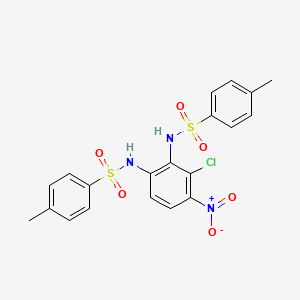
![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)

